![molecular formula C60H75Cl2IN12O3S B12397398 2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide](/img/structure/B12397398.png)
2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide
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Overview
Description
The compound “2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amines, piperazines, quinazolines, and thiazoles, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes may include:
Formation of the quinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine and cyclohexyl groups: These groups can be introduced through nucleophilic substitution reactions.
Attachment of the thiazole and pyrimidine moieties: These can be synthesized separately and then coupled to the main structure through condensation reactions.
Final assembly and functionalization: The final steps involve coupling all the fragments together and introducing any remaining functional groups.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of reaction conditions: Temperature, pressure, solvents, and catalysts must be carefully controlled.
Purification techniques: Methods such as crystallization, chromatography, and distillation may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and reduction: The presence of multiple functional groups allows for selective oxidation or reduction.
Substitution reactions: The amine and piperazine groups can participate in nucleophilic substitution reactions.
Condensation reactions: The thiazole and pyrimidine moieties can undergo condensation reactions to form new bonds.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or alkoxides.
Condensation reagents: Such as carbodiimides or acid chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while nucleophilic substitution may introduce new functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Due to its structural complexity, the compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding.
Medicine
The compound could be investigated for potential therapeutic applications, such as anticancer or antimicrobial activity.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of the compound would depend on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. Alternatively, if the compound acts as a receptor agonist or antagonist, it may interact with the receptor to modulate its activity.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: These compounds share the quinazoline core and may exhibit similar biological activities.
Piperazine derivatives: These compounds contain the piperazine ring and may have similar chemical reactivity.
Thiazole derivatives: These compounds feature the thiazole ring and may have similar applications in medicine and industry.
Uniqueness
The uniqueness of the compound lies in its combination of multiple functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
The compound 2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide is a complex small molecule with potential biological activity that has been investigated in various studies. This article synthesizes available research findings, focusing on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features multiple functional groups, including:
- Quinazoline and thiazole moieties : Known for their pharmacological activities.
- Piperazine and piperidine rings : Often associated with central nervous system activity.
- Chlorophenyl and iodophenyl substituents : Potentially enhancing lipophilicity and biological activity.
Molecular Formula
Molecular Weight
The molecular weight of the compound is approximately 755.8 g/mol.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Kinases : Compounds like this may inhibit specific kinases involved in cell signaling pathways, which can lead to reduced cell proliferation.
- Antiviral Activity : Some derivatives have shown efficacy against viral infections by targeting viral replication processes.
- Anticancer Properties : The presence of quinazoline suggests potential activity against various cancer cell lines through induction of apoptosis or cell cycle arrest.
In Vitro Studies
In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines at sub-micromolar concentrations. For example, related compounds have shown IC50 values ranging from 0.3 µM to 1.2 µM against acute leukemia cells .
In Vivo Studies
Preclinical studies in animal models have highlighted the compound's potential to inhibit tumor growth effectively. For instance, xenograft models treated with similar compounds exhibited significant tumor size reduction at doses as low as 10 mg/kg .
Case Studies
A notable case study involved a derivative exhibiting improved selectivity against human adenovirus (HAdV), with an IC50 value of 0.27 µM and a selectivity index greater than 100 compared to existing treatments . This suggests that the compound could be further developed for antiviral applications.
Data Table of Biological Activities
Activity Type | Model/Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Anticancer | MV4-11 (acute leukemia) | 0.3 | Significant inhibition observed |
Anticancer | MOLM13 (acute monocytic) | 1.2 | Growth inhibition via G0/G1 arrest |
Antiviral | HAdV (human adenovirus) | 0.27 | Low cytotoxicity observed |
Properties
Molecular Formula |
C60H75Cl2IN12O3S |
---|---|
Molecular Weight |
1242.2 g/mol |
IUPAC Name |
2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C60H75Cl2IN12O3S/c1-40-67-52(70-59-66-39-51(79-59)57(77)71-55-48(62)12-10-13-49(55)63)38-53(68-40)74-31-25-46(26-32-74)78-45-22-15-41(16-23-45)11-6-3-2-4-7-14-54(76)75-35-33-73(34-36-75)44-21-24-47-50(37-44)69-58(72-56(47)65-30-29-64)60(27-8-5-9-28-60)42-17-19-43(61)20-18-42/h10,12-13,17-21,24,37-39,41,45-46H,2-9,11,14-16,22-23,25-36,64H2,1H3,(H,71,77)(H,65,69,72)(H,66,67,68,70) |
InChI Key |
RVKOUOXJFGFSFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)OC3CCC(CC3)CCCCCCCC(=O)N4CCN(CC4)C5=CC6=C(C=C5)C(=NC(=N6)C7(CCCCC7)C8=CC=C(C=C8)Cl)NCCN)NC9=NC=C(S9)C(=O)NC1=C(C=CC=C1I)Cl |
Origin of Product |
United States |
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